1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one
Brand Name: Vulcanchem
CAS No.: 1396855-12-1
VCID: VC11911689
InChI: InChI=1S/C18H15N5O3/c1-11-15(12(2)25-21-11)10-23-9-3-4-14(18(23)24)17-20-16(22-26-17)13-5-7-19-8-6-13/h3-9H,10H2,1-2H3
SMILES: CC1=C(C(=NO1)C)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=NC=C4
Molecular Formula: C18H15N5O3
Molecular Weight: 349.3 g/mol

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one

CAS No.: 1396855-12-1

Cat. No.: VC11911689

Molecular Formula: C18H15N5O3

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one - 1396855-12-1

Specification

CAS No. 1396855-12-1
Molecular Formula C18H15N5O3
Molecular Weight 349.3 g/mol
IUPAC Name 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Standard InChI InChI=1S/C18H15N5O3/c1-11-15(12(2)25-21-11)10-23-9-3-4-14(18(23)24)17-20-16(22-26-17)13-5-7-19-8-6-13/h3-9H,10H2,1-2H3
Standard InChI Key PLRDHHHVRPCRHG-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=NC=C4
Canonical SMILES CC1=C(C(=NO1)C)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=NC=C4

Introduction

The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is a complex organic molecule featuring multiple functional groups, including an oxazole ring, a pyridine ring, and an oxadiazole ring. This structure suggests potential biological activity, making it a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of this compound likely involves multi-step organic reactions. Common methods might include:

  • Condensation Reactions: To form the oxadiazole ring.

  • Alkylation Reactions: To attach the oxazole ring to the pyridine core.

  • Cyclization Reactions: To form the pyridine or oxazole rings.

StepReaction TypeConditions
1CondensationHigh temperature, acidic conditions
2AlkylationBasic conditions, organic solvents
3CyclizationHigh temperature, catalysts

Potential Applications

Given its complex structure, this compound may have applications in medicinal chemistry, particularly in areas such as:

  • Antimicrobial Agents: Due to the presence of heterocyclic rings, which are common in antimicrobial compounds.

  • Enzyme Inhibitors: The oxadiazole and pyridine rings could interact with enzymes, potentially inhibiting their activity.

  • Antiviral Agents: Similar compounds have shown activity against viral replication.

Research Findings and Challenges

While specific research findings on this exact compound are not available, studies on similar compounds suggest that modifications to the heterocyclic rings can enhance biological activity. Challenges include optimizing synthesis conditions to achieve high purity and yield, as well as fully elucidating its mechanism of action.

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